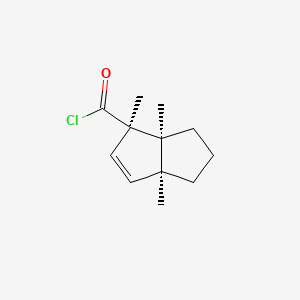
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride is a complex organic compound with a unique structure It is characterized by its pentalene core, which is a bicyclic hydrocarbon, and the presence of a carbonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pentalene core, followed by the introduction of the carbonyl chloride group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
The compound’s reactivity makes it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the activity of specific enzymes and their role in various biological processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating certain diseases and conditions, leveraging their unique chemical properties.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in manufacturing processes.
作用机制
The mechanism of action of (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in various applications, from chemical synthesis to biological assays.
相似化合物的比较
Similar Compounds
- (1R,3aS,6aS)-octahydro-1-pentalenyl chloroacetate
- (1R,3aS,6aS)-octahydro-1-pentalenol
Uniqueness
Compared to similar compounds, (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride stands out due to its specific functional group and the resulting reactivity. The presence of the carbonyl chloride group provides unique opportunities for chemical modifications and applications that are not possible with its analogs.
属性
分子式 |
C12H17ClO |
|---|---|
分子量 |
212.71 g/mol |
IUPAC 名称 |
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H17ClO/c1-10-5-4-6-12(10,3)11(2,8-7-10)9(13)14/h7-8H,4-6H2,1-3H3/t10-,11-,12-/m0/s1 |
InChI 键 |
UPXHKNRQJAPFED-SRVKXCTJSA-N |
手性 SMILES |
C[C@@]12CCC[C@@]1([C@](C=C2)(C)C(=O)Cl)C |
规范 SMILES |
CC12CCCC1(C(C=C2)(C)C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


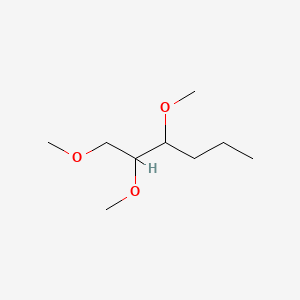
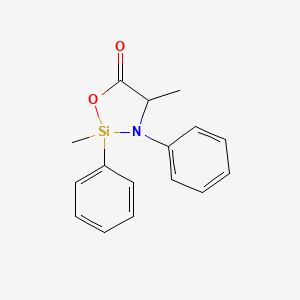
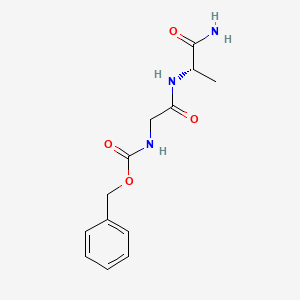
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
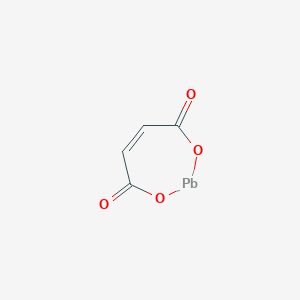
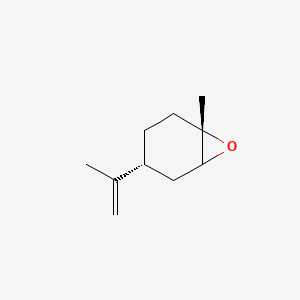
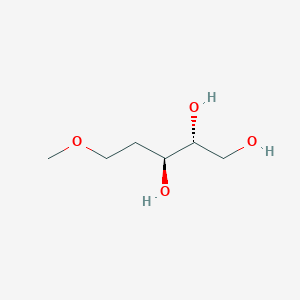
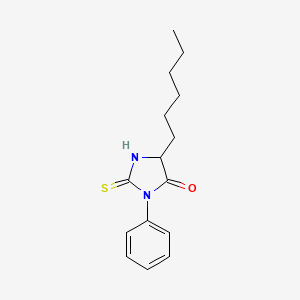
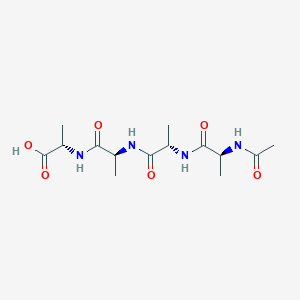
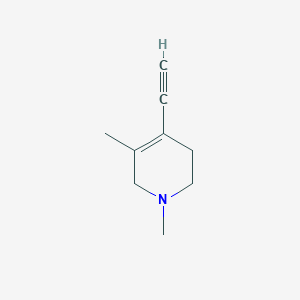

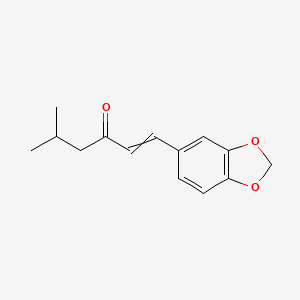
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
